molecular formula C10H9N B7760904 1-Naphthylamine CAS No. 25168-10-9

1-Naphthylamine

Cat. No. B7760904
CAS RN: 25168-10-9
M. Wt: 143.18 g/mol
InChI Key: RUFPHBVGCFYCNW-UHFFFAOYSA-N
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Description

1-Naphthylamine is an aromatic amine derived from naphthalene . It can cause bladder cancer (transitional cell carcinoma). It crystallizes in colorless needles which melt at 50 °C. It possesses a disagreeable odor, sublimes readily, and turns brown on exposure to air . It is the precursor to a variety of dyes .


Synthesis Analysis

1-Naphthylamine can be prepared by reducing 1-nitronaphthalene with iron and hydrochloric acid followed by steam distillation . Oxidizing agents, such as ferric chloride, give a blue precipitate with solutions of its salts . Chromic acid converts it into 1-naphthoquinone .


Molecular Structure Analysis

The molecular formula of 1-Naphthylamine is C10H9N . Its average mass is 143.185 Da and its monoisotopic mass is 143.073502 Da .


Chemical Reactions Analysis

1-Naphthylamine can undergo various chemical reactions. For instance, sodium in boiling amyl alcohol reduces the unsubstitited ring, giving tetrahydro-1-naphthylamine . This tetrahydro compound yields adipic acid when oxidized by potassium permanganate . At 200 °C in sulfuric acid, it converts to 1-naphthol .


Physical And Chemical Properties Analysis

1-Naphthylamine is colorless crystals with an ammonia-like odor . It darkens in air to a reddish-purple color . It has a melting point of 47 to 50 °C and a boiling point of 301 °C . Its solubility in water is 0.002% at 20°C .

Scientific Research Applications

Synthesis of Poly (1-Naphthylamine) (PNA)

Poly (1-naphthylamine) (PNA) is a derivative of polyaniline (PANI) that has been synthesized and characterized for its versatile electrochromic and optoelectronic properties . The synthesis of PNA involves the polymerization of 1-NPA monomer .

Formulation of Copolymers, Blends, and Nanocomposites

PNA has been used in the formulation of copolymers, blends, and nanocomposites to improve its processibility . These formulations have been used in various applications, including sensors, photocatalysis, and corrosion protection .

Catalysis and Coatings

PNA has potential applications in the field of catalysis and coatings . Its unique properties make it a valuable material in these fields .

Optoelectronic Applications

Due to its versatile electrochromic and optoelectronic properties, PNA has been explored for optoelectronic applications . These properties make it a promising material for the development of advanced optoelectronic devices .

Supercapacitor Applications

PNA nanoparticles have been explored for supercapacitor applications . The supercapacitor properties of PNA nanoparticles were evaluated using cyclic voltammetry (CV) and galvanostatic charge–discharge (GCD) methods .

Photocatalytic Applications

PNA nanoparticles have also been studied for their photocatalytic applications . The nanoparticles were synthesized using polymerization of 1-naphthylamine and characterized with several techniques to understand their morphological, structural, optical, and compositional properties .

Gas Sensing

PNA has a wide range of applications, including gas sensing . Its unique electrical characteristics make it a valuable material for the development of gas sensors .

Energy Storage

PNA is also used in energy storage applications due to its unique electrical characteristics . This makes it a promising material for the development of advanced energy storage devices .

Mechanism of Action

Target of Action

1-Naphthylamine, an aromatic amine derived from naphthalene, is a complex compound with multiple potential targets. It has been suggested that it may interact with the thyroid hormone-binding protein, potentially transporting thyroxine from the bloodstream to the brain .

Mode of Action

For instance, it can be converted into 1-naphthoquinone by chromic acid .

Biochemical Pathways

1-Naphthylamine is involved in a degradation pathway in certain bacterial species, such as Pseudomonas sp. strain JS3066 . The enzyme NpaA1 catalyzes the initial reaction in this pathway, converting 1-Naphthylamine into a γ-glutamylated form . This γ-glutamylated 1-Naphthylamine is then oxidized to 1,2-dihydroxynaphthalene, which is further degraded via the well-established pathway of naphthalene degradation via catechol .

Pharmacokinetics

It is known that 1-naphthylamine is sparingly soluble in water , which could impact its bioavailability and distribution in the body.

Result of Action

It is known that 1-naphthylamine can cause bladder cancer (transitional cell carcinoma) . This suggests that it may have genotoxic effects or disrupt normal cell function.

Action Environment

The action of 1-Naphthylamine can be influenced by various environmental factors. For instance, its environmental fate is pH sensitive . Furthermore, it may pose a threat to groundwater . The compound’s action, efficacy, and stability could also be affected by factors such as temperature, presence of other chemicals, and specific conditions within the body or environment.

Safety and Hazards

1-Naphthylamine is harmful if swallowed and may cause symptoms such as abdominal pain, nausea, vomiting, and diarrhea . The organic substance may also cause sensitization by skin contact . Once sensitized, an allergic skin reaction may occur with symptoms including redness, swelling, and rash at low concentrations .

Future Directions

A highly facile and efficient protocol for silver (I)-catalyzed C4–H amination of 1-naphthylamine derivatives with readily available azodicarboxylates utilizing picolinamide as a bidentate directing group is reported, providing an alternative strategy for the synthesis of 4-aminated 1-naphthylamine derivatives . This could open up new possibilities for the use of 1-Naphthylamine in various applications.

properties

IUPAC Name

naphthalen-1-amine
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InChI

InChI=1S/C10H9N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,11H2
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InChI Key

RUFPHBVGCFYCNW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N
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Molecular Formula

C10H9N
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Related CAS

53162-00-8
Record name Poly(1-naphthylamine)
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DSSTOX Substance ID

DTXSID7020920
Record name 1-Naphthylamine
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Molecular Weight

143.18 g/mol
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Physical Description

Alpha-naphthylamine appears as a crystalline solid or a solid dissolved in a liquid. Insoluble in water and denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Colorless crystals with an ammonia-like odor; Note: Darkens in air to a reddish-purple color; [NIOSH], WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS RED ON EXPOSURE TO AIR, LIGHT AND MOISTURE., Colorless crystals with an ammonia-like odor., Colorless crystals with an ammonia-like odor. [Note: Darkens in air to a reddish-purple color.]
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Boiling Point

574 °F at 760 mmHg (NTP, 1992), 300.7 °C, 300.8 °C, 573 °F
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Flash Point

315 °F (NTP, 1992), 157 °C, 157 °C, 315 °F, (closed cup), 157 °C c.c., 315 °F
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Crystal powder; becomes bluish on exposure to air and light. Sol in about 27 parts water; sol in alcohol and ether /Hydrochloride/, Sol in chloroform, Freely sol in alcohol and ether, In water, 1.7X10+3 mg/L @ 20 °C, Solubility in water: none, 0.002%
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Density

1.12 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.114 g/cu cm, 1.12 g/cm³, 1.12
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Vapor Density

4.93 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.93 (Air= 1), Relative vapor density (air = 1): 4.93, 4.93
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Vapor Pressure

1 mmHg at 219.7 °F ; 5 mmHg at 279.9 °F (NTP, 1992), 0.00418 [mmHg], 4.18X10-3 mm Hg @ 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 0.53, 1 mmHg at 220 °F, (220 °F): 1 mmHg
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URL https://www.cdc.gov/niosh/npg/npgd0441.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

Most commercial 1-naphthylamine ... contains 4-10% of 2-naphthylamine if synthesized by methods used in previous decades. Modern production methods give rise to a max of 0.5%.
Record name 1-NAPHTHYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1080
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Product Name

1-Naphthylamine

Color/Form

Needles from ethanol (aq) or ether, YELLOW RHOMBIC NEEDLES, White crystals becoming red on exposure to air, Needles, becoming red on exposure to air, or a reddish, crystal mass, Colorless crystals; darkens in air to a reddish-purple color

CAS RN

134-32-7, 25168-10-9, 78832-53-8
Record name ALPHA-NAPHTHYLAMINE
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Record name 1-Naphthylamine
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Record name 1-Naphthylamine
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Record name Naphthaleneamine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025168109
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Record name 1-Naphthalenamine
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Record name 1-Naphthylamine
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Record name 1-naphthylamine
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Record name 1-NAPHTHYLAMINE
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Record name 1-NAPHTHYLAMINE
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Record name 1-NAPHTHYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name α-NAPHTHYLAMINE
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Record name 1-Naphthylamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/QM155CC0.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

122 °F (NTP, 1992), 49.2 °C, 50.0 °C, 122 °F
Record name ALPHA-NAPHTHYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4006
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-NAPHTHYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1080
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-NAPHTHYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0518
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name α-NAPHTHYLAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/241
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name alpha-Naphthylamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0441.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.